molecular formula C20H24N2O5S B2415400 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide CAS No. 946260-20-4

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide

Cat. No.: B2415400
CAS No.: 946260-20-4
M. Wt: 404.48
InChI Key: YIEHYODDPPVYPF-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a phenyl group containing a 1,1-dioxidoisothiazolidin-2-yl moiety and two ethoxy groups at the 3 and 4 positions of the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-26-18-11-6-15(14-19(18)27-4-2)20(23)21-16-7-9-17(10-8-16)22-12-5-13-28(22,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEHYODDPPVYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide typically involves the following steps:

    Formation of the 1,1-dioxidoisothiazolidin-2-yl moiety: This can be achieved through the oxidation of isothiazolidine derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Coupling with the benzamide core: The 1,1-dioxidoisothiazolidin-2-yl moiety is then coupled with the benzamide core through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Introduction of ethoxy groups: The ethoxy groups can be introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido group, converting it back to the isothiazolidine form.

    Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and alkyl halides as reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce isothiazolidine derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidin-2-yl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound useful in the treatment of diseases such as cancer and infections.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzoic acid

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is unique due to its specific substitution pattern and the presence of both ethoxy groups and the dioxidoisothiazolidin-2-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a phenyl ring, along with 3,4-diethoxy substitutions. Its IUPAC name is N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-diethoxybenzamide. The molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S .

The biological activity of this compound primarily involves the inhibition of bacterial enzyme activity. The sulfonamide group within the compound mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis essential for bacterial growth and replication, leading to cell death .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide structure is known for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have revealed that the compound possesses selective cytotoxic effects. For instance, it has been shown to induce apoptosis in specific cancer cell lines while exhibiting minimal toxicity towards normal cells . This selectivity suggests potential applications in targeted cancer therapy.

Case Study 1: Antibacterial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of similar sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds with structural similarities to this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, this compound was tested against various human cancer cell lines. The results showed a significant reduction in cell viability in breast and colon cancer cells compared to untreated controls .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of MRSA growth
CytotoxicityInduction of apoptosis in cancer cells
SelectivityMinimal toxicity towards normal cells

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